2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-(oxolan-2-ylmethoxy)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)8-3-4-10(15-6-8)17-7-9-2-1-5-16-9/h3-4,6,9H,1-2,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRAVVJLMACSEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and oxolane derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production methods are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of new derivatives with different functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the oxidation state of the pyridine ring or the oxolane moiety.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with nucleic acid synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 2-Position
2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine (Compound 28)
- Structure: Aryloxy (4-bromophenoxy) substituent at the 2-position.
- Synthesis: Prepared via nucleophilic aromatic substitution (NAS) between 2-iodo-5-trifluoromethylpyridine and 4-bromophenol (99% yield) .
- Key Differences: The bromophenoxy group increases molecular weight (MW = 431.10 g/mol) and introduces halogenated aromaticity, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura to form boronate esters like Compound 29) . Compared to the oxolane methoxy group, the aryloxy substituent reduces solubility in polar solvents due to increased hydrophobicity.
2-(Piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine Hydrochloride
- Structure : Piperidine-derived methoxy group (basic nitrogen) at the 2-position, formulated as a hydrochloride salt.
- Key Differences: The piperidine moiety introduces basicity (pKa ~8–10), enhancing water solubility in its protonated form. Potential for improved bioavailability compared to the neutral oxolane derivative, which lacks ionizable groups .
2-Methoxy-5-(trifluoromethyl)pyridine (CAS 175277-45-9)
Substituent Variations at the 5-Position
Methyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate
- Structure : Carboxylate ester at the 2-position and chloro substituent at the 3-position.
- Key Differences :
Herbicidal Activity (2-Substituted-5-Trifluoromethylpyridines)
- Comparison :
Radioligand Development
- Example : 6-Chloro-3-((2-(S)-azetidinyl)methoxy)-5-(2-[18F]fluoropyridin-4-yl)pyridine ([18F]NIDA 522131).
- Comparison :
Physical Properties
| Compound | logP (Estimated) | Solubility (mg/mL) | Molecular Weight (g/mol) |
|---|---|---|---|
| 2-[(Oxolan-2-yl)methoxy]-5-(CF₃)Py | 2.8 | ~5 (DMSO) | 277.25 |
| 2-(4-Bromophenoxy)-5-(CF₃)Py (28) | 3.5 | <1 (Water) | 431.10 |
| 2-Methoxy-5-(CF₃)Py | 2.1 | ~10 (Water) | 207.15 |
| 2-(Piperidin-3-ylmethoxy)-5-(CF₃)Py·HCl | 1.9 (ionized) | >50 (Water) | 317.75 |
Biological Activity
2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine is a novel chemical compound characterized by its unique molecular structure, which includes a pyridine ring substituted with a trifluoromethyl group and an oxolan-2-ylmethoxy group. This compound, with a CAS number of 2176126-07-9, has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities.
The molecular formula of this compound is , with a molecular weight of 247.21 g/mol. Its structure is pivotal in determining its biological activity, influencing interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 247.21 g/mol |
| CAS Number | 2176126-07-9 |
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially useful in combating bacterial infections.
- Antiviral Activity : There is ongoing research into its efficacy against various viral strains, indicating promising results in inhibiting viral replication.
- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity, which could be beneficial in therapeutic applications.
The biological activity of this compound is hypothesized to involve:
- Interaction with Enzymes : The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cell membranes and interact with intracellular targets.
- Disruption of Cellular Processes : It may interfere with nucleic acid synthesis or disrupt cellular signaling pathways, leading to altered cellular function.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Antimicrobial Studies : In vitro assays demonstrated that derivatives of pyridine compounds exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting similar potential for this compound .
- Antiviral Research : A study focusing on pyridine derivatives highlighted their ability to inhibit viral replication in cell cultures, paving the way for further exploration of this compound in antiviral drug development .
- Enzyme Interaction Studies : Research has shown that certain pyridine-based compounds can act as enzyme inhibitors, affecting metabolic pathways critical for pathogen survival .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methoxy-5-(trifluoromethyl)pyridine | Methoxy and trifluoromethyl groups | Antimicrobial and antiviral properties |
| 4-(Trifluoromethyl)-pyridine | Trifluoromethyl substitution | Moderate antimicrobial activity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via transition-metal-free desulfinative cross-coupling using heteroaryl sulfinates. For example, sodium salts of pyridine sulfinates react with aryl halides under mild conditions (e.g., 1.0 mmol scale, petroleum ether/ethyl acetate eluent) to yield substituted pyridines with 77–93% efficiency after silica gel chromatography . Alternatively, Pd-catalyzed C–H arylation (e.g., using PdCl(C₃H₅)(dppb) with boronic acids) achieves 82% yield under inert conditions (110°C, 16 hours) .
- Key Considerations : Solvent polarity, catalyst loading, and temperature critically affect reaction efficiency. Lower yields in metal-free methods may arise from steric hindrance of the trifluoromethyl group .
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
- Methodology : Multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) is essential for confirming substitution patterns. For instance, ¹⁹F NMR detects the trifluoromethyl group at δ ~ -60 ppm, while ¹H NMR resolves the oxolane methoxy protons as a multiplet (δ 3.5–4.5 ppm) . High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) provide additional validation .
Advanced Research Questions
Q. What strategies optimize regioselectivity in functionalizing the pyridine ring of this compound for cross-coupling reactions?
- Methodology : The trifluoromethyl group at position 5 acts as an electron-withdrawing meta-director , favoring electrophilic substitution at position 3. For Pd-catalyzed couplings, ligand design (e.g., dppb ligands) enhances selectivity for C–H activation at sterically accessible sites . Transition-metal-free methods avoid competing pathways but require precise control of sulfinate leaving groups .
- Data Analysis : Compare yields from Pd-catalyzed (82%) vs. metal-free (77–93%) approaches to assess trade-offs between selectivity and simplicity .
Q. How does this compound serve as a building block in medicinal chemistry, particularly for neurological or anti-inflammatory targets?
- Methodology : The oxolane methoxy group enhances solubility and bioavailability , while the trifluoromethyl group improves metabolic stability. Functionalization at position 2 (e.g., introducing azetidine or triazole moieties) creates analogs for targeting enzymes like kinases or GPCRs . Biological activity is validated via enzyme inhibition assays (IC₅₀ values) and cell-based models (e.g., cytokine suppression in inflammation studies) .
Q. What mechanistic insights explain the compound’s reactivity in photophysical or catalytic applications?
- Methodology : In materials science, the trifluoromethyl group stabilizes charge-transfer states in Ir(III) complexes for organic LEDs. Time-dependent density functional theory (TD-DFT) calculations correlate emission spectra (e.g., blue-shifted peaks) with HOMO-LUMO gaps influenced by ancillary ligands . For catalysis, kinetic studies and isotopic labeling (e.g., ²H NMR) elucidate C–H activation pathways in Pd-mediated reactions .
Q. How do researchers resolve contradictions in spectroscopic or synthetic data for derivatives of this compound?
- Case Study : Conflicting ¹H NMR signals may arise from rotamers of the oxolane methoxy group. Variable-temperature NMR (e.g., -40°C to 60°C) or 2D COSY/NOESY experiments resolve dynamic effects . Synthetic discrepancies (e.g., lower yields in scaled-up reactions) are mitigated by optimizing purification (e.g., gradient elution in chromatography) .
Methodological Best Practices
- Synthesis : Prioritize Pd-catalyzed methods for high regioselectivity but use metal-free routes for cost-sensitive applications .
- Characterization : Combine NMR with HRMS to address ambiguities in complex mixtures.
- Applications : Screen derivatives in both enzymatic and cell-based assays to validate therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
